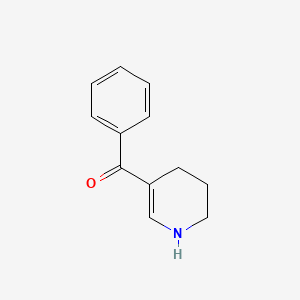

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone

Description

Properties

IUPAC Name |

phenyl(1,2,3,4-tetrahydropyridin-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,9,13H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMGCCCUQPQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585450 | |

| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42374-33-4 | |

| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a phenyl-substituted precursor with a tetrahydropyridine derivative in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis .

Chemical Reactions Analysis

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or tetrahydropyridine ring are replaced with other groups.

Scientific Research Applications

Chemistry

In the field of chemistry, Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions including oxidation and reduction processes. Its structural features allow for diverse chemical transformations that are essential in organic synthesis.

Biology

The compound is involved in biological research, particularly in studies related to enzyme interactions and protein modifications. Its ability to bind to specific molecular targets enables it to modulate enzyme activity, which is crucial for understanding metabolic pathways and signal transduction mechanisms .

Medicine

In medicinal chemistry, Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone has garnered attention for its potential therapeutic effects. Research indicates its role in drug development targeting various conditions such as pain management and inflammation. Notably, compounds with similar structures have shown promise in treating neurodegenerative diseases due to their interaction with neurotransmitter systems .

Case Studies and Findings

- Neuroprotective Effects : Research on related tetrahydropyridine derivatives has demonstrated neuroprotective properties that could be beneficial in treating conditions like Parkinson's disease. These compounds inhibit the uptake of neurotransmitters such as dopamine and serotonin, highlighting their potential in neuropharmacology .

- Pain Management : Studies have indicated that derivatives of Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone exhibit antinociceptive activity in animal models of neuropathic pain. For instance, certain analogs have shown significant efficacy against pain induced by nerve injury .

- Anti-inflammatory Activity : Investigations into the anti-inflammatory properties of related compounds have revealed their ability to inhibit nitric oxide synthase activity in activated glial cells. This suggests potential applications in treating neuroinflammatory diseases .

Mechanism of Action

The mechanism of action of Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, highlighting substituent variations and their implications:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoro derivative’s CF₃ group enhances electrophilicity, improving binding to bacterial efflux pumps .

- Steric Bulk: The benzyl group in compound 3b increases lipophilicity, favoring membrane permeability, whereas the target compound’s phenyl group provides a balance between solubility and steric hindrance .

Biological Activity

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, also known by its CAS number 42374-33-4, is an organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molar Mass : 187.24 g/mol

- Appearance : Pale yellow solid

The compound features a tetrahydropyridine ring attached to a phenyl group and a ketone functional group, which contributes to its unique biological properties .

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone exhibits its biological effects primarily through interactions with various molecular targets. It is hypothesized to modulate the activity of specific enzymes and receptors involved in neuroprotection and other cellular processes. The compound's ability to cross the blood-brain barrier enhances its potential in treating neurological disorders.

Neuroprotective Effects

Research indicates that phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone may serve as a lead compound for developing neuroprotective agents. Its structure allows it to mimic certain neurotoxic compounds associated with Parkinson's disease, enabling it to be used in models that study neurodegenerative conditions .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. Although specific data on phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone's antimicrobial activity is limited, its structural relatives have demonstrated significant efficacy against various pathogens .

Neuroprotective Studies

A notable study explored the compound's effects on motor symptoms related to Parkinson’s disease in animal models. The results indicated that phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone could alleviate symptoms by modulating dopaminergic activity in the brain .

Cytotoxicity Evaluation

In cytotoxicity studies involving human embryonic kidney (HEK) cells, related compounds were tested for toxicity. While specific data for phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone was not highlighted, the selectivity index values for similar compounds suggest a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-4-phenylpyridinium | Pyridine ring with methyl and phenyl substitutions | Known neurotoxin related to Parkinson's disease |

| 1-Benzylpiperidine | Piperidine ring with benzyl substitution | Used as an analgesic |

| 3-Acylquinolines | Quinoline structure with acyl groups | Exhibits diverse biological activities |

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone stands out due to its specific tetrahydropyridine structure combined with a phenyl ketone moiety. This unique combination may confer distinct biological properties compared to other similar compounds.

Future Research Directions

Future investigations should focus on:

- Mechanistic Studies : Understanding the precise molecular pathways affected by phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone.

- Therapeutic Applications : Exploring its potential in treating neurodegenerative diseases and infections.

- Structural Modifications : Assessing how changes in chemical structure can enhance efficacy and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, and how can reaction conditions be optimized?

The synthesis of tetrahydropyridine derivatives often involves multicomponent reactions or cyclization strategies. For example, selenium dioxide-mediated dihydroperoxidation of 3-phenyl-1,4,5,6-tetrahydropyridines in dichloromethane with tert-butyl hydroperoxide (TBHP) has been reported, yielding bis-peroxy products (16–24% yields). Optimization may involve adjusting stoichiometry, reaction temperature, or catalyst loading. Characterization via single-crystal X-ray diffraction is critical for structural validation .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and purity. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography can resolve chiral centers. Computational methods like density functional theory (DFT) may supplement experimental data to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What analytical techniques are suitable for quantifying Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone in complex matrices?

Reverse-phase HPLC with UV/Vis detection or LC-MS/MS is recommended for quantification in biological or synthetic mixtures. Method validation should include calibration curves, limit of detection (LOD), and recovery studies. For example, GlideScore-based docking (discussed below) can guide the design of selective chromatographic columns by predicting ligand-receptor interactions .

Advanced Research Questions

Q. How can computational docking methods predict the binding interactions of this compound with biological targets?

The Glide docking algorithm (Schrödinger Suite) is highly effective for rigid receptor-flexible ligand systems. It combines systematic conformational sampling with OPLS-AA force field optimization and Monte Carlo refinement. For instance, Glide 2.5 outperforms GOLD and FlexX in enrichment factors, achieving <1 Å RMSD in 50% of cases. Use Glide’s "extra precision" (XP) mode to evaluate binding affinities and solvent-exposed charged interactions, critical for avoiding false positives .

Q. What strategies resolve contradictions in activity data between in vitro and in silico studies?

Discrepancies often arise from solvation effects or protein flexibility. To address this:

Q. How can asymmetric synthesis be achieved for enantiomerically enriched derivatives of this compound?

Organocatalytic multicomponent reactions, such as Michael/azide cascades, enable stereoselective synthesis. For example, chiral amines or thiourea catalysts can induce enantioselectivity in tetrahydropyridine formation. HRMS and chiral HPLC are required to confirm enantiomeric excess (ee). Recent work achieved 73–93% ee using (4R,5R,6S)-configured intermediates .

Q. What are the challenges in scaling up synthetic protocols for this compound, and how can they be mitigated?

Key issues include low yields in peroxidation reactions (e.g., 16–24% in selenium-mediated steps) and purification complexity. Mitigation strategies:

- Replace hazardous reagents (e.g., TBHP) with safer alternatives like H2O2/Fe catalysts.

- Employ continuous flow chemistry to enhance reproducibility and safety.

- Optimize column chromatography using predictive retention models based on PSA and logP .

Methodological Best Practices

- Synthesis: Prioritize one-pot multicomponent reactions to reduce intermediates and improve atom economy .

- Characterization: Combine X-ray crystallography with DFT calculations for robust structural validation .

- Docking: Use Glide 2.5 or later versions for high-accuracy virtual screening, and validate results with MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.